2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate
Overview
Description
2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties. This particular compound is known for its stability and reactivity, making it valuable in both research and industrial applications.
Mechanism of Action
Target of Action
The compound 2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature
Mode of Action
Ionic liquids, including this compound, are known for their excellent solvent properties . They can dissolve a wide range of organic and inorganic materials, and they can also act as effective reaction media for many chemical reactions .
Biochemical Pathways
The exact biochemical pathways influenced by this compound are currently unknown due to the lack of specific research in this area. Ionic liquids are known to interact with various biological molecules and can influence numerous biochemical pathways depending on their specific structure and the organisms they interact with .
Result of Action
It’s worth noting that ionic liquids can interact with various biological molecules, potentially influencing their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications depending on their chemical properties.
Scientific Research Applications
2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate
- 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
Uniqueness
What sets 2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate apart is its unique combination of stability and reactivity, making it particularly valuable in applications requiring robust and reliable chemical performance. Its ability to undergo various chemical reactions while maintaining stability is a key factor in its widespread use.
Properties
IUPAC Name |
2-tert-butyl-1,3-dimethylbenzimidazol-3-ium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2.BF4/c1-13(2,3)12-14(4)10-8-6-7-9-11(10)15(12)5;2-1(3,4)5/h6-9H,1-5H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMJEBYVUGWVDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=[N+](C2=CC=CC=C2N1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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